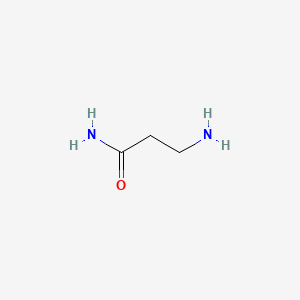

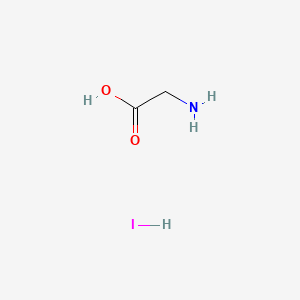

3-aminopropanamide

Vue d'ensemble

Description

Beta-Alanine amide: is a derivative of beta-Alanine, a naturally occurring beta amino acid Beta-Alanine amide is characterized by the presence of an amide group attached to the beta carbon of the amino acid

Applications De Recherche Scientifique

Beta

Mécanisme D'action

Target of Action

3-Aminopropanamide, also known as beta-Alanine amide or beta-alaninamide, primarily targets the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a crucial regulator of cell growth, survival, and differentiation .

Mode of Action

This compound acts as an irreversible inhibitor of EGFR . It binds to the receptor, preventing its activation and subsequent signal transduction. This inhibition disrupts the normal functioning of the cell, leading to changes in cell growth and survival .

Biochemical Pathways

The inhibition of EGFR by this compound affects several key biochemical pathways. These include the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways , which play a key role in the control of numerous fundamental cellular processes . The disruption of these pathways can lead to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of cell cycle arrest and apoptosis . By inhibiting EGFR, this compound disrupts normal cell signaling, leading to a halt in cell proliferation and the initiation of programmed cell death .

Safety and Hazards

Some people have reported tingling of the skin after taking large doses of beta-alanine . Beta-alanine may interact with some heart medications and with drugs for erectile dysfunction . Its safety has not been established for children, people with particular diseases or conditions, or for women who are pregnant or breastfeeding .

Orientations Futures

The development of versatile and sustainable catalytic strategies for amide bond formation is of high industrial and academic interest . The role of protein engineering in the development of novel transaminases and possible directions for future transaminase discovery for application in industrial biocatalysis are being explored .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-Alanine amide can be synthesized through several methods. One common approach involves the reaction of beta-Alanine with ammonia or an amine under appropriate conditions to form the amide bond. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, 3-aminopropanamide can be produced using biocatalytic methods. Enzymes such as pantothenate synthetase can catalyze the formation of this compound from beta-Alanine and an amine substrate. This method is advantageous due to its mild reaction conditions and high specificity .

Analyse Des Réactions Chimiques

Types of Reactions: Beta-Alanine amide undergoes various chemical reactions, including:

Oxidation: Beta-Alanine amide can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of 3-aminopropanamide can yield primary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides and derivatives.

Propriétés

IUPAC Name |

3-aminopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c4-2-1-3(5)6/h1-2,4H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDOASZYYCOXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197076 | |

| Record name | beta-Alanine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4726-85-6 | |

| Record name | β-Alaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4726-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-Aminopropanamide (3-APA) is a crucial intermediate in the formation of acrylamide, a potential carcinogen found in cooked foods. During the Maillard reaction between asparagine and reducing sugars, 3-APA is generated as a direct precursor to acrylamide. [, ]

A: Yes, 3-APA can react with acrylamide via Michael addition, forming adducts that effectively reduce free acrylamide levels. [] This reaction is influenced by temperature, reaction time, and the ratio of 3-APA to acrylamide. For example, a 5:3 molar ratio of 3-APA to acrylamide at 160°C for 20 minutes resulted in a 47.29% reduction in acrylamide. []

ANone: this compound (β-Alaninamide) has the molecular formula C3H8N2O and a molecular weight of 88.11 g/mol. While specific spectroscopic data isn't extensively detailed within the provided research, its structure suggests characteristic peaks in techniques like NMR and IR spectroscopy. For instance, the amide group would exhibit a distinct carbonyl stretch in IR, while NMR would provide insights into the chemical environment of the different protons and carbons. Further investigation into spectral databases would provide detailed spectroscopic information.

A: While 3-APA itself may not possess significant biological activity, its structural analogs have been investigated for various therapeutic applications. For example, N-acyl-β-alanine amides have demonstrated antiproliferative activity. [] Interestingly, modifications to the N-(2,3-dimethylphenyl) aminosulfonylphenyl moiety of these compounds resulted in a complete loss of activity, highlighting its importance for the observed effects. []

A: Derivatives of this compound have been explored for their analgesic and spasmolytic properties. [] Researchers synthesized various N-alkyl or N,N-dialkyl 3-(substituted anilino) propionamide derivatives, with some exhibiting promising activity in these areas. []

A: Researchers have developed this compound derivatives as irreversible inhibitors of the epidermal growth factor receptor (EGFR). [] These compounds utilize a this compound linked to a 4-anilinoquinazoline or 4-anilinoquinoline-3-carbonitrile core. [] This specific structure allows for selective activation within the intracellular environment, releasing an acrylamide derivative that can target EGFR. []

A: These compounds demonstrate comparable efficacy to acrylamide-based EGFR inhibitors in inhibiting EGFR tyrosine kinase autophosphorylation. [] Importantly, they exhibit superior activity against gefitinib-resistant H1975 cells carrying the T790M EGFR mutation, highlighting their potential in overcoming drug resistance. []

A: Yes, studies have shown that this compound-based EGFR inhibitors, such as UPR1282, effectively inhibit tumor growth in H1975 xenograft models. [] Additionally, UPR1282 exhibited a favorable safety profile compared to canertinib. []

A: These compounds primarily target EGFR and its downstream signaling pathways, leading to apoptosis induction and inhibition of cell proliferation and migration. [] They also impact E-cadherin expression, potentially contributing to their anti-migratory effects. []

A: Yes, this compound has been identified as a component of the sticky droplets in orb webs spun by the spider Zygiella atrica. [] Interestingly, this finding marks the first reported occurrence of 3-APA in spider webs, and its role in web function remains to be elucidated. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Dimethylamino)phenyl]-2-phenylethanone](/img/structure/B1594065.png)

![Methyl 4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoate](/img/structure/B1594073.png)